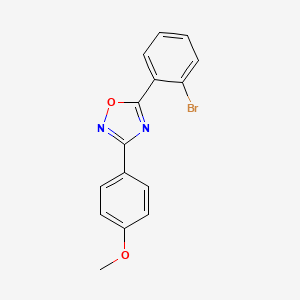

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves a series of reactions starting from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxybenzoyl hydrazine. Through diazotization, acyl chloride formation, diarylhydrazide synthesis, and dehydration, the target compound is obtained. The dehydration reaction yield was reported at 53.2%, with the structure characterized by IR and 1H NMR spectroscopy (Zhu Wei-guo, 2007).

Molecular Structure Analysis

The molecular structure of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These analyses confirm the presence of the oxadiazole ring and the substitution patterns of the bromophenyl and methoxyphenyl groups. The compound's electronic and spatial configuration plays a crucial role in its reactivity and physical properties.

Chemical Reactions and Properties

This compound's chemical reactivity is significantly influenced by the oxadiazole core and the electron-donating and withdrawing groups attached to it. The presence of the bromophenyl and methoxyphenyl groups modulates its reactivity towards nucleophilic and electrophilic agents, respectively. Its utility in electroluminescent materials and as a corrosion inhibitor highlights its diverse chemical properties and potential applications in material science and corrosion protection.

Physical Properties Analysis

The physical properties of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The compound exhibits a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm, indicating its potential use in optical applications (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents, stability under different conditions, and potential as a corrosion inhibitor, have been studied. Its high efficiency as a corrosion inhibitor in sulfuric acid media, with efficiency reaching more than 96.19% at certain conditions, demonstrates the compound's protective capabilities against metal corrosion (M. Bouklah et al., 2006).

Propiedades

IUPAC Name |

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFATUAFJWKATIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)

![N,N,4-trimethyl-5-[(4-phenyl-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5675955.png)

![3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5675973.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676001.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)

![1-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5676008.png)

![[3-(cyclopropylmethyl)-1-(2,3-difluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5676013.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5676019.png)